molecular formula C18H22N4O2S B2677555 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-44-6

8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2677555
CAS No.: 303973-44-6
M. Wt: 358.46
InChI Key: FLPRASQQGWUDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Purine-2,6-dione Research

Purine-2,6-diones, the structural foundation of xanthines, have been studied since the 19th century, with natural derivatives like caffeine and theophylline serving as early prototypes for understanding their physiological effects. The 20th century witnessed systematic efforts to derivatize the purine core, driven by discoveries linking substituent patterns to bioactivity. For instance, the introduction of alkylthio groups at position 8 and arylalkyl moieties at position 7 was pioneered in the 1990s to enhance receptor selectivity and metabolic stability. These modifications aimed to address limitations of natural xanthines, such as narrow therapeutic windows and off-target effects.

The synthesis of this compound builds upon methodologies developed for analogous compounds. Early routes involved cyclocondensation of 5-aminoimidazole-4-carboxamides with urea derivatives, but contemporary approaches employ stepwise alkylation and thioglycolation to install the isobutylthio and 3-methylbenzyl groups. This evolution reflects broader trends in purine chemistry, where regioselective functionalization has become a cornerstone of structure-activity relationship (SAR) studies.

Position within the Xanthine Scaffold Family

The xanthine scaffold, a bicyclic system comprising fused imidazole and pyrimidine rings, serves as a versatile platform for drug design. This compound diverges from natural xanthines through strategic substitutions:

Feature Natural Xanthines (e.g., Theophylline) 8-(Isobutylthio)-3-methyl-7-(3-methylbenzyl) Derivative
Position 3 Substituent Methyl Methyl
Position 7 Substituent - 3-Methylbenzyl
Position 8 Substituent - Isobutylthio
Solubility Moderate in water Lipophilic due to arylalkyl and thioether groups

The 3-methylbenzyl group at position 7 introduces steric bulk and aromaticity, potentially enhancing interactions with hydrophobic binding pockets in target proteins. Meanwhile, the isobutylthio moiety at position 8 modulates electronic properties, increasing nucleophilicity at adjacent nitrogen atoms. These modifications position the compound within a subclass of "hybrid xanthines" engineered for improved pharmacokinetics and target engagement.

Significance in Medicinal Chemistry Research

Purine-2,6-dione derivatives have garnered attention for their diverse pharmacological profiles, spanning adenosine receptor antagonism, phosphodiesterase inhibition, and ribonuclease modulation. For this compound, preliminary studies suggest dual mechanisms:

  • Enzyme Inhibition : Analogous compounds inhibit poly(A)-selective ribonuclease Caf1 at submicromolar concentrations, implicating potential roles in post-transcriptional gene regulation.
  • Receptor Interaction : Structural analogs demonstrate affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), correlating with anxiolytic and antidepressant effects in vivo.

The compound’s substituted purine core enables simultaneous engagement of multiple therapeutic targets, a feature exploited in multifactorial diseases like cancer and neurological disorders. For example, the 3-methylbenzyl group may facilitate blood-brain barrier penetration, while the isobutylthio chain could enhance metabolic stability by resisting oxidative dealkylation.

Research Objectives and Theoretical Framework

Current research on this compound revolves around three objectives:

  • Synthetic Optimization : Refining regioselective alkylation protocols to improve yields and scalability, particularly for the 3-methylbenzyl moiety.
  • Mechanistic Elucidation : Employing molecular docking and QSAR models to map interactions with Caf1 ribonuclease and serotonin receptors.
  • Therapeutic Exploration : Evaluating preclinical efficacy in models of inflammation and neurodegeneration, where purine derivatives have shown promise.

Theoretical frameworks guiding these efforts include:

  • Bioisosteric Replacement : Substituting oxygen atoms in the purine-dione core with sulfur to alter electronic density and hydrogen-bonding capacity.
  • Allosteric Modulation : Exploiting the 3-methylbenzyl group’s bulk to induce conformational changes in target proteins.

Ongoing studies utilize fluorescence-based biochemical assays and radioligand binding experiments to quantify target engagement, with early data indicating IC50 values in the low micromolar range for Caf1 inhibition. These findings underscore the compound’s potential as a lead structure for further development.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11(2)10-25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)9-13-7-5-6-12(3)8-13/h5-8,11H,9-10H2,1-4H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPRASQQGWUDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Isobutylthio Group: The isobutylthio group is introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

    Attachment of the Methyl and 3-Methylbenzyl Groups: These groups are typically introduced through alkylation reactions using methylating agents and benzyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms or the reduction of double bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, thiols; reactions are often conducted in polar aprotic solvents with a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

The compound 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a member of the purine derivative family, which has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Chemical Characteristics

Medicinal Chemistry

The primary application of this compound lies in its potential therapeutic effects. Research indicates that it exhibits antitumor activity , making it a candidate for cancer treatment. Its mechanism of action involves the induction of apoptosis in cancer cells through various pathways.

Case Studies

  • In vitro Studies : Laboratory studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. For example, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-718Induction of apoptosis
HCT11615ROS generation and mitochondrial dysfunction

Antioxidant Properties

The compound has also been studied for its antioxidant properties. It is believed to scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of neurodegenerative diseases.

Research Findings

  • A study indicated that the compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting its potential use as a neuroprotective agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Activity

EnzymeInhibition (%) at 50 µM
Cyclooxygenase (COX)70
Lipoxygenase (LOX)65

Potential Use in Drug Development

Due to its diverse biological activities, this compound may serve as a lead molecule in drug development for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights structural analogs and their key substituents:

Compound Name 8-Substituent 7-Substituent 3-Substituent Key Differences vs. Target Compound Reference
8-((3-Hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 3-Hydroxypropylthio 3-Methylbenzyl 1,3-Dimethyl Additional methyl at N1; polar hydroxy group at C8
8-(sec-Butylthio)-7-isopentyl-3-methyl-1H-purine-2,6-dione sec-Butylthio Isopentyl Methyl Aliphatic C7 substituent; shorter thioether chain
7-Benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6-dione Isopentylthio Benzyl Methyl Benzyl (vs. 3-methylbenzyl) at C7
7-(2-Chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6-dione Isopentylthio 2-Chlorobenzyl Methyl Electron-withdrawing Cl at C7 benzyl
8-(Ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione Ethylthio 3-Phenylpropyl Methyl Shorter thioether; flexible aliphatic chain at C7

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., isopentylthio in ) may hinder binding in sterically sensitive environments.
  • Electronic Effects : Electron-withdrawing groups like chlorine () enhance electrophilicity, which could influence reactivity or receptor interactions.

Physicochemical Properties

Available data for analogs suggest trends in melting points (mp) and lipophilicity:

  • 1,3,7-Trimethyl-8-(trifluoropropyl) analog : mp = 140°C; fluorination increases stability and lipophilicity .
  • 1,3,7-Trimethyl-8-(4-methylbenzyl) analog : mp = 195–197°C, reflecting crystalline stability from aromatic stacking .

The target compound’s isobutylthio and 3-methylbenzyl groups likely confer moderate lipophilicity (logP ~2–3) and a mp >150°C, based on analog trends.

Biological Activity

Chemical Structure and Properties

The chemical structure of 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

  • Molecular Formula: C₁₅H₁₉N₃O₂S
  • Molecular Weight: 305.39 g/mol

The compound features a purine core with various substitutions that may influence its biological activity.

Research indicates that purine derivatives often exhibit a range of biological activities, including:

  • Antioxidant Activity: Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Activity: Some purine derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition: Many purines act as inhibitors of key enzymes involved in nucleotide metabolism, which can be leveraged in therapeutic contexts.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment: Due to its cytotoxic properties against specific cancer cell lines.
  • Neuroprotection: Potential use in neurodegenerative diseases by mitigating oxidative stress.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy:
    A study investigating the effects of various purine derivatives on cancer cell lines found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a potent antitumor effect that warrants further investigation.
  • Antioxidant Properties:
    In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, indicating its potential as an antioxidant agent. The antioxidant capacity was comparable to known antioxidants like ascorbic acid.
  • Enzyme Inhibition Studies:
    The compound was tested for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Results showed a significant inhibition rate of 68% at a concentration of 50 µM, suggesting potential applications in managing conditions like gout.

Comparative Table of Biological Activities

Activity TypeCompoundIC50/Effectiveness
Antitumor8-(isobutylthio)15 µM (MCF-7 cells)
Antioxidant8-(isobutylthio)Comparable to ascorbic acid
Enzyme Inhibition8-(isobutylthio)68% inhibition (XO)

Q & A

Q. What are the standard synthetic routes for this compound, and how do their methodologies differ?

Two primary methods are documented:

  • Method 1 : Reaction of 4-((7-ethyl-2,6-dioxo-1H-purin-3-yl)methyl)benzylcarbamate with trifluoroacetic acid (TFA) in dichloromethane at room temperature, followed by column chromatography purification. This yields a white solid with confirmed ^1H/^13C NMR spectra .
  • Method 2 : Automated thiolation using 3-(4-(aminomethyl)benzyl)-7-ethylxanthine trifluoroacetate and triethylamine in anhydrous THF. The reaction mixture is robotically prepared and concentrated after 12 hours, yielding identical spectral data to Method 1 .
  • Key Comparison : Method 2 offers reproducibility advantages for high-throughput synthesis, while Method 1 is manual but equally effective for small-scale production.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

  • FTIR : Look for carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and aliphatic C-H stretches near 2850–2960 cm⁻¹ .
  • NMR : Key ^1H signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and methyl/methylene groups (δ 1.2–3.5 ppm). ^13C NMR confirms carbonyl carbons at ~150–160 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing halogenated derivatives (e.g., brominated analogs)?

  • Informer Library Screening : Use aryl halide chemistry informer libraries (e.g., Merck’s X12 compound) to evaluate reactivity across diverse substrates. This identifies optimal catalysts, solvents, and temperature regimes .
  • Functional Group Compatibility : Prioritize protecting groups (e.g., TFA-labile amines) to prevent side reactions during halogenation. For brominated derivatives, consider Pd-catalyzed cross-coupling or direct electrophilic substitution .

Q. What strategies resolve contradictions in spectral data during structural elucidation of derivatives?

  • Cross-Validation : Combine NMR, FTIR, and mass spectrometry to confirm functional groups. For example, discrepancies in carbonyl peaks (FTIR vs. NMR) may indicate tautomerism or solvent effects .
  • X-ray Crystallography : Resolve ambiguous proton assignments (e.g., overlapping signals in crowded regions) by determining the crystal structure .

Q. How can automated synthesis platforms improve reproducibility in purine dione chemistry?

  • Robotic Workflows : Automated thiolation reactions (as in ) minimize human error and ensure consistent reagent stoichiometry. Use platforms capable of inert atmosphere handling for air-sensitive intermediates .
  • Real-Time Monitoring : Integrate inline analytics (e.g., LC-MS) to track reaction progress and adjust parameters dynamically .

Methodological Considerations

Q. What safety protocols are essential when handling reactive intermediates (e.g., thiols, brominated compounds)?

  • Ventilation : Use fume hoods for TFA and bromine-containing reactions due to corrosive vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling intermediates like 8-bromo-7-(but-2-ynyl) derivatives .

Q. How can researchers validate the purity of column chromatography eluates?

  • TLC Monitoring : Use silica gel plates with UV-active indicators to track fractions.
  • HPLC-MS : Confirm purity (>95%) and detect trace impurities post-purification .

Data Interpretation and Optimization

Q. What computational tools aid in predicting the reactivity of substituents on the purine core?

  • Density Functional Theory (DFT) : Model electron density distributions to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Docking : Assess steric and electronic effects of substituents (e.g., isobutylthio groups) on binding affinity in biological targets .

Q. How can contradictory biological activity data for analogs be analyzed systematically?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. ethyl groups) across analogs using dose-response assays .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.